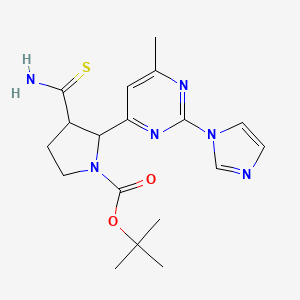
Tert-butyl 2-(2-(1H-imidazol-1-YL)-6-methylpyrimidin-4-YL)-3-carbamothioylpyrrolidine-1-carboxylate
Cat. No. B8689928
Key on ui cas rn:
888314-75-8
M. Wt: 388.5 g/mol
InChI Key: ARMDGXYDZCFWHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07825256B2
Procedure details


P2S5 (60 mg, 0.27 mmol) was added to a solution of 3-carbamoyl-2-(2-imidazol-1-yl-6-methyl-pyrimidin-4-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester (10 mg, 0.30 mmol) in dimethoxyethane (10 mL) at rt under an atmosphere of N2. The reaction mixture was heated to 100° C. for 2 h then cooled to rt. Water (20 mL) was added and the solution was extracted with DCM (3×30 mL). The combined organics were dried over Na2SO4, filtered and concentrated under vacuum to afford 100 mg (86%) of 2-(2-imidazol-1-yl-6-methyl-pyrimidin-4-yl)-3-thiocarbamoyl-pyrrolidine-1-carboxylic acid tert-butyl ester as a yellow oil.

Name
3-carbamoyl-2-(2-imidazol-1-yl-6-methyl-pyrimidin-4-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Quantity
10 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:2].[C:15]([O:19][C:20]([N:22]1[CH2:26][CH2:25][CH:24]([C:27](=O)[NH2:28])[CH:23]1[C:30]1[CH:35]=[C:34]([CH3:36])[N:33]=[C:32]([N:37]2[CH:41]=[CH:40][N:39]=[CH:38]2)[N:31]=1)=[O:21])([CH3:18])([CH3:17])[CH3:16].O>C(COC)OC>[C:15]([O:19][C:20]([N:22]1[CH2:26][CH2:25][CH:24]([C:27](=[S:2])[NH2:28])[CH:23]1[C:30]1[CH:35]=[C:34]([CH3:36])[N:33]=[C:32]([N:37]2[CH:41]=[CH:40][N:39]=[CH:38]2)[N:31]=1)=[O:21])([CH3:18])([CH3:17])[CH3:16]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
60 mg
|
|
Type
|
reactant
|
|
Smiles
|
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
|
|
Name
|
3-carbamoyl-2-(2-imidazol-1-yl-6-methyl-pyrimidin-4-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester
|
|
Quantity
|
10 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(C(CC1)C(N)=O)C1=NC(=NC(=C1)C)N1C=NC=C1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(OC)COC
|
Step Two
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
then cooled to rt
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the solution was extracted with DCM (3×30 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organics were dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(C(CC1)C(N)=S)C1=NC(=NC(=C1)C)N1C=NC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 100 mg | |
| YIELD: PERCENTYIELD | 86% | |
| YIELD: CALCULATEDPERCENTYIELD | 95.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
